5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group at the 7 position using methanol in the presence of a base like sodium hydride (NaH).
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas (H₂) and a palladium catalyst (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various substituted naphthalenones, quinones, and fully reduced naphthalene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a lead compound in drug discovery due to its unique structural features.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Chemical Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, potentially altering its chemical and biological properties.
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, which could affect its reactivity and interactions.
Uniqueness
The combination of fluorine and methoxy groups in 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering a balance of stability, reactivity, and biological activity that is not found in similar compounds.
Properties
IUPAC Name |
5,8-difluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-15-9-5-7(12)6-3-2-4-8(14)10(6)11(9)13/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBSBKBHGUXHIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2CCCC(=O)C2=C1F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855730 | |
Record name | 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092347-75-5 | |
Record name | 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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